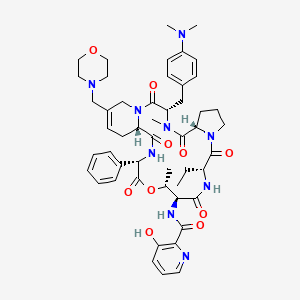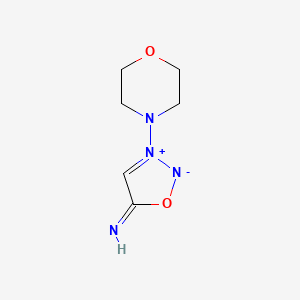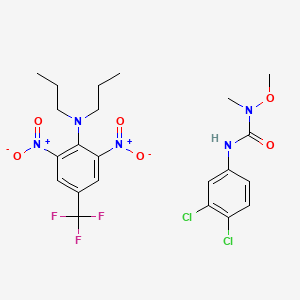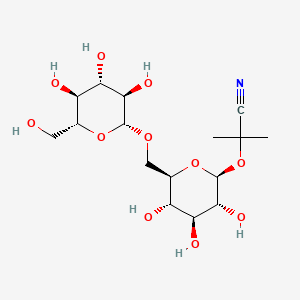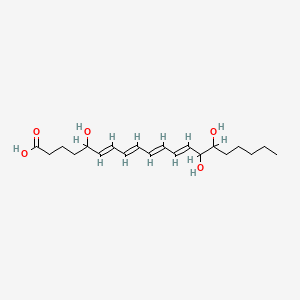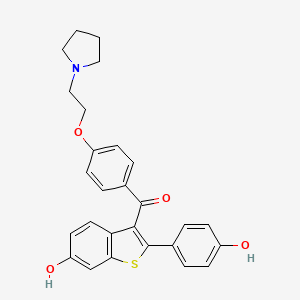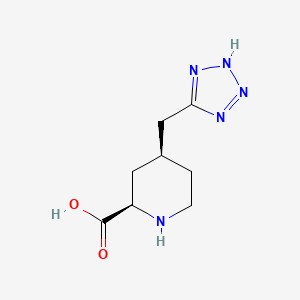
LY 233053
Overview
Description
LY-233053 is a synthetic organic compound known for its role as a competitive antagonist of the N-methyl-D-aspartate receptor. This receptor is a subtype of glutamate receptor, which plays a crucial role in synaptic plasticity and memory function. LY-233053 has been studied for its potential therapeutic applications in various neurological and cardiovascular diseases .
Mechanism of Action
Target of Action
LY233053, also known as LY-233053 or LY 233053, primarily targets the NMDA (N-methyl-D-aspartate) receptor . The NMDA receptor is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and memory function .
Mode of Action
LY233053 acts as a competitive antagonist at the NMDA receptor . This means it binds to the same site on the receptor as the natural ligand (in this case, glutamate), but without activating the receptor. Instead, it prevents glutamate from binding, thereby inhibiting the receptor’s function .
Biochemical Pathways
The antagonism of the NMDA receptor by LY233053 can affect various biochemical pathways. The NMDA receptor is involved in the regulation of synaptic plasticity and memory function. By blocking this receptor, LY233053 can potentially influence these processes .
Pharmacokinetics
The pharmacokinetics of LY233053 are characterized by its relatively short duration of action . In neonatal rats, the compound selectively blocked NMDA-induced convulsions with a duration of action between 2-4 hours . .
Result of Action
The primary result of LY233053’s action is the reduction of neurological damage. It has been reported to have high efficacy in reducing neurological damage in two models of experimental central nervous system ischemia in rabbits . It also potentiates the anticonvulsant action of various antiepileptic drugs .
Biochemical Analysis
Biochemical Properties
LY233053 is a competitive NMDA receptor antagonist . It potently inhibits NMDA receptor binding to rat brain membranes . It has no appreciable affinity for AMPA or kainate receptors at a concentration of 10 μM . The compound LY233053 interacts with the NMDA receptor, a type of ionotropic glutamate receptor .
Cellular Effects
LY233053 has been shown to have high efficacy in reducing neurological damage in two models of experimental central nervous system (CNS) ischemia in the rabbit . It appears to serve a neuroprotective role during ischemic conditions in a variety of in vivo and in vitro models .
Molecular Mechanism
The molecular mechanism of action of LY233053 involves its competitive antagonism at the NMDA receptor . It inhibits NMDA-induced neuronal degeneration and protects from NMDA-induced convulsions in neonatal rats .
Temporal Effects in Laboratory Settings
It has been reported that LY233053 has a relatively short duration of action .
Dosage Effects in Animal Models
In neonatal rats, LY233053 selectively blocked NMDA-induced convulsions with an ED50 of 14.5 mg/kg when administered intraperitoneally . The duration of action was relatively short, lasting between 2-4 hours .
Metabolic Pathways
Given its role as a competitive NMDA receptor antagonist, it is likely involved in pathways related to glutamate signaling .
Transport and Distribution
The usefulness of such agents in the clinical setting may be limited by poor central nervous system (CNS) entry .
Subcellular Localization
Given its role as a competitive NMDA receptor antagonist, it is likely to be localized at the cell membrane where NMDA receptors are typically found .
Preparation Methods
The synthesis of LY-233053 involves multiple steps, starting with the preparation of the tetrazole ring and subsequent attachment to a piperidine carboxylic acid. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide and catalysts to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Chemical Reactions Analysis
LY-233053 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the piperidine ring.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the tetrazole ring. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. .
Scientific Research Applications
LY-233053 has been extensively studied for its applications in scientific research, particularly in the fields of:
Chemistry: Used as a tool to study the properties and functions of N-methyl-D-aspartate receptors.
Biology: Investigated for its role in modulating synaptic plasticity and memory functions.
Medicine: Explored for its potential therapeutic applications in treating neurological disorders such as epilepsy, Alzheimer’s disease, and stroke.
Industry: Utilized in the development of new pharmacological agents targeting N-methyl-D-aspartate receptors
Comparison with Similar Compounds
LY-233053 is often compared with other N-methyl-D-aspartate receptor antagonists such as LY-235959 and dizocilpine. While all these compounds share a common mechanism of action, LY-233053 is unique in its specific binding affinity and pharmacokinetic properties. Similar compounds include:
LY-235959: Another competitive antagonist with similar therapeutic potential.
Dizocilpine: A non-competitive antagonist known for its potent effects on the N-methyl-D-aspartate receptor.
Memantine: A clinically used N-methyl-D-aspartate receptor antagonist for treating Alzheimer’s disease.
Properties
IUPAC Name |
(2R,4S)-4-(2H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O2/c14-8(15)6-3-5(1-2-9-6)4-7-10-12-13-11-7/h5-6,9H,1-4H2,(H,14,15)(H,10,11,12,13)/t5-,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAAVTENFCLADRE-NTSWFWBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CC1CC2=NNN=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H](C[C@H]1CC2=NNN=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60925169 | |
| Record name | 4-[(2H-Tetrazol-5-yl)methyl]piperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60925169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125546-04-5 | |
| Record name | LY 233053 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125546045 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[(2H-Tetrazol-5-yl)methyl]piperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60925169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


